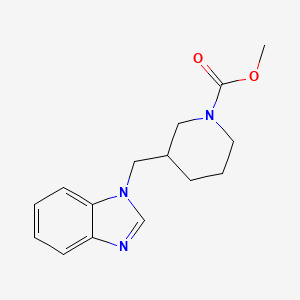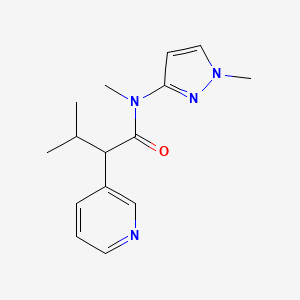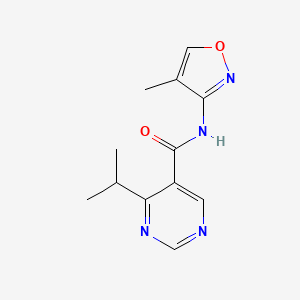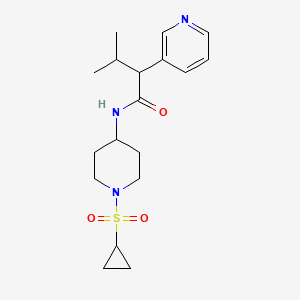![molecular formula C9H12Br2N4 B6973971 3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile](/img/structure/B6973971.png)
3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,5-Dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with dibromo groups, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds . The dibromo groups can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
3-[(3,5-Dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibromo groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding amines or alcohols .
科学研究应用
3-[(3,5-Dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile involves its interaction with specific molecular targets. The dibromo substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the function of these biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- **3-(3,5-Dimethyl-1H-pyrazol-4-yl)methylamino]pentanenitrile
- **3-(3,5-Dichloro-1H-pyrazol-4-yl)methylamino]pentanenitrile
- **3-(3,5-Difluoro-1H-pyrazol-4-yl)methylamino]pentanenitrile
Uniqueness
The uniqueness of 3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile lies in its dibromo substituents, which confer distinct reactivity and biological activity compared to its dimethyl, dichloro, or difluoro analogs. These properties make it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2N4/c1-2-6(3-4-12)13-5-7-8(10)14-15-9(7)11/h6,13H,2-3,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUPUBRDCZWQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=C(NN=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(2-Cyclopropylphenyl)methyl]-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6973889.png)



![3-(2-chlorophenyl)-5-methyl-N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2-oxazole-4-carboxamide](/img/structure/B6973900.png)
![N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6973904.png)

![N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylaniline](/img/structure/B6973915.png)
![[3-[(4-Chloro-2-methylpyrazol-3-yl)methylamino]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6973919.png)
![[3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol](/img/structure/B6973923.png)
![tert-butyl (2R)-2-[(2-chloro-5-methoxyphenyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6973935.png)
![N-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)prop-2-enamide](/img/structure/B6973951.png)
![3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6973967.png)
![N-[3-[[2-(3-hydroxypropyl)cyclohexyl]amino]propyl]thiophene-2-carboxamide](/img/structure/B6973979.png)
